6-{2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}-1H-indazole
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Overview
Description
The compound contains several functional groups including a tetrahydropyran ring, a furan ring, an imidazole ring, and an indazole ring . These groups are common in many biologically active compounds and could potentially have interesting properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydropyran ring, possibly through a cyclization reaction . The furan ring could be formed through a similar process. The imidazole and indazole rings could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The furan ring is a five-membered ring with one oxygen atom. The imidazole ring is a five-membered ring with two nitrogen atoms, and the indazole ring is a fused ring system with two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The tetrahydropyran ring could undergo reactions at the oxygen atom or the carbon atoms . The furan ring is aromatic and could undergo electrophilic aromatic substitution reactions. The imidazole and indazole rings could undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. It would likely be a solid at room temperature . Its solubility would depend on the presence of any polar or charged groups.Properties
IUPAC Name |
6-[2-[5-(oxan-2-yl)furan-2-yl]imidazol-1-yl]-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-10-24-16(3-1)17-6-7-18(25-17)19-20-8-9-23(19)14-5-4-13-12-21-22-15(13)11-14/h4-9,11-12,16H,1-3,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGVTBMPDHGHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(O2)C3=NC=CN3C4=CC5=C(C=C4)C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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